LDC000067
Overview
Description
- LDC000067 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). Its chemical structure is characterized by the CAS number 1073485-20-7.
- CDK9 plays a crucial role in transcription regulation by phosphorylating RNA polymerase II (RNAPII) during transcription elongation. This compound specifically targets CDK9, affecting gene expression and cellular processes .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods for LDC000067 is limited due to its primarily research-oriented use.
Chemical Reactions Analysis
Reactions Undergone: LDC000067 is involved in various chemical reactions, including phosphorylation and inhibition of CDK9. It does not undergo significant metabolic transformations.
Common Reagents and Conditions: Since detailed synthetic methods are scarce, specific reagents and conditions remain undisclosed.
Major Products: this compound itself is the primary product, and its selectivity for CDK9 distinguishes it from other CDK inhibitors.
Scientific Research Applications
Chemistry: LDC000067 is a valuable tool for studying transcriptional regulation and RNA polymerase II dynamics.
Biology: Researchers use this compound to investigate gene expression, cell cycle control, and cellular responses.
Medicine: Its potential therapeutic applications include cancer treatment, as CDK9 inhibition affects cell proliferation and survival.
Industry: While not directly used in industry, insights from this compound research may inform drug development.
Mechanism of Action
- LDC000067 inhibits CDK9 by binding to its active site, preventing phosphorylation of RNAPII. This disruption affects transcription elongation and gene expression.
- Molecular targets include CDK9 itself, RNAPII, and downstream factors involved in cell cycle progression and apoptosis.
Comparison with Similar Compounds
Uniqueness: LDC000067’s exceptional selectivity for CDK9 sets it apart from other CDK inhibitors.
Similar Compounds: While this compound stands out, other CDK inhibitors like Palbociclib, Dinaciclib, and Flavopiridol share some similarities but lack the same level of specificity.
Properties
IUPAC Name |
[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQCIOOSELPMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073485-20-7 | |
Record name | (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.